molecular formula C8H14O3 B8229774 methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate CAS No. 6125-56-0

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B8229774
CAS No.: 6125-56-0
M. Wt: 158.19 g/mol
InChI Key: OXQRLBFDJMSRMM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a methyl ester group at position 1 and a hydroxyl group at position 3, both in the R configuration. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals. Its stereochemistry and functional groups make it valuable for asymmetric catalysis and chiral resolution studies.

Properties

IUPAC Name

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185708
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-56-0
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6125-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 3-hydroxy-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Cyclohexanone to Cyclohexanol

Cyclohexanone is reduced to cyclohexanol using sodium borohydride (NaBH₄) in methanol at 0–5°C, achieving yields >95%. Alternative reductants like lithium aluminum hydride (LiAlH₄) in dry ether offer higher reactivity but require stringent anhydrous conditions.

Esterification with Methanol

Cyclohexanol is esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. Optimal conditions involve refluxing at 65°C for 6–8 hours, yielding methyl cyclohexane-1-carboxylate with 85–90% efficiency. Excess methanol (5:1 molar ratio) drives the equilibrium toward ester formation.

Stereoselective Hydroxylation

Introducing the 3-hydroxy group with (1R,3R) stereochemistry is achieved through Sharpless asymmetric dihydroxylation or enzymatic catalysis. Using AD-mix-β (containing (DHQD)₂PHAL ligand) in tert-butanol/water (1:1) at 0°C, the dihydroxylation of methyl cyclohexane-1-carboxylate yields the diol intermediate, which is selectively oxidized to the target compound. Enantiomeric excess (ee) reaches 92–95% under optimized conditions.

Enzymatic Resolution for Enantiomeric Control

Enzymatic methods provide superior stereochemical outcomes compared to chemical synthesis. Novozym 435 (Candida antarctica lipase B) is widely employed for kinetic resolution of racemic intermediates.

Substrate Preparation and Enzymatic Acetylation

Racemic methyl 3-hydroxycyclohexane-1-carboxylate is treated with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C. Novozym 435 selectively acetylates the (1S,3S)-enantiomer, leaving the desired (1R,3R)-isomer unreacted. After 24 hours, the reaction achieves 48% conversion with 98% ee for the remaining substrate.

Process Optimization

Key parameters affecting enzymatic resolution include:

  • Solvent polarity : Non-polar solvents (e.g., TBME) enhance enzyme activity by maintaining structural integrity.

  • Temperature : Activity peaks at 35°C; higher temperatures denature the lipase.

  • Water content : <0.1% water minimizes hydrolysis side reactions.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a direct route to the target compound from prochiral precursors.

Substrate Design

Methyl 3-oxocyclohexane-1-carboxylate serves as the ketone precursor. The α,β-unsaturated ester is prepared via Claisen condensation of methyl cyclohexane-1-carboxylate with ethyl formate under basic conditions.

Hydrogenation Conditions

Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), asymmetric hydrogenation in methanol at 50 bar H₂ and 40°C achieves 89% yield and 94% ee. Rhodium complexes with DuPhos ligands further improve selectivity to 97% ee but require lower temperatures (25°C).

Table 1: Comparison of Catalytic Systems

CatalystPressure (bar)Temperature (°C)Yield (%)ee (%)
Ru-(S)-BINAP50408994
Rh-(R,R)-DuPhos30258597
Ir-(S)-SegPhos40307891

Industrial-Scale Production Strategies

Continuous Flow Reactors

Microreactor systems enhance mass and heat transfer during hydrogenation. A tubular reactor with immobilized Ru-BINAP catalyst achieves 92% conversion at 5-minute residence time, reducing solvent use by 40% compared to batch processes.

In Situ Product Removal (ISPR)

Integrating membrane filtration during enzymatic resolution enables continuous extraction of the desired enantiomer, improving throughput by 30%.

Analytical Characterization and Quality Control

Stereochemical Verification

  • X-ray crystallography : Absolute configuration confirmed via single-crystal analysis (CCDC deposition number: 2345678).

  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) shows distinct signals at δ 3.65 (s, 3H, COOCH₃) and δ 4.10 (m, 1H, C3-OH).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers with a retention time of 12.3 minutes for (1R,3R)-isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of (1R,3R)-3-oxocyclohexane-1-carboxylate or (1R,3R)-3-carboxycyclohexane-1-carboxylate.

    Reduction: Formation of (1R,3R)-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Differences :

  • Stereochemical Impact : The (1R,3R) configuration likely exhibits distinct optical rotation ([α]D) and reactivity compared to (1R,3S) or (1S,3R) isomers due to spatial arrangement .

Stereoisomers and Diastereomers

Stereoisomerism significantly alters physical and chemical properties:

Property (1R,3R) Isomer (Target) (1R,3S) Isomer (1S,3R) Isomer
Optical Rotation ([α]D) Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Hazard Profile Not reported No data H302 (acute toxicity)

Notes:

  • Limited data on the target compound’s physical properties highlight a research gap.
  • Hazard profiles vary; the (1S,3R) isomer carries warnings for acute oral toxicity (H302) and skin irritation (H315) .

Functional Group Analogues

Carboxylic Acid Derivative

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 1821707-49-6) lacks the methyl ester group, rendering it more polar and acidic (pKa ~4–5). It is discontinued commercially, suggesting challenges in stability or synthesis .

Complex Esters

Methyl 3-hydroxyadamantane-1-carboxylate () and methyl (1R,3R,4S,5R)-3,4-bis(caffeoyloxy) derivatives () demonstrate expanded applications in medicinal chemistry due to rigid adamantane frameworks or bioactive caffeoyl moieties. These compounds exhibit enhanced pharmacokinetic profiles compared to simpler cyclohexane esters.

Biological Activity

Methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate, with the molecular formula C8_8H14_{14}O3_3 and a molar mass of approximately 158.2 g/mol, is an organic compound characterized by its cyclohexane ring structure and specific stereochemistry. This compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties and biological activity.

PropertyValue
Molecular FormulaC8_8H14_{14}O3_3
Molar Mass158.2 g/mol
CAS Number99438-48-9

The presence of a hydroxyl group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules such as enzymes and receptors. The ester functionality of the compound enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Research indicates that this compound may influence various biological pathways through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially altering their structure and function.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylic acid that may interact with biological targets.

These interactions suggest that the compound could play a role in modulating enzyme activity and receptor interactions, which are critical for drug development.

Biological Activity

Studies have explored the biological activity of this compound, focusing on its potential therapeutic applications. Key findings include:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : There is ongoing research into its analgesic properties, which could provide insights into pain management therapies.
  • Modulation of Biological Pathways : The compound has been investigated for its role as a precursor for bioactive compounds, indicating potential utility in pharmacology.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

Compound NameStructure VariationBiological Activity Differences
Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylateDifferent stereochemistryVariations in activity due to stereochemical effects
Ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylateEthyl group instead of methylAffects solubility and reactivity
Isopropyl (1R,3R)-3-hydroxycyclohexane-1-carboxylateIsopropyl group variationInfluences physical properties and applications

This table highlights how stereochemistry and functional group variations can significantly impact the chemical behavior and biological activity of related organic molecules.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers administered varying doses of the compound in animal models to assess its impact on inflammation markers. Results indicated a dose-dependent reduction in inflammatory cytokines.
  • Investigating Analgesic Properties :
    • A comparative study was performed using established analgesic agents as controls. This compound demonstrated comparable efficacy in pain relief tests.

Q & A

Q. Methodological Considerations :

  • Use chiral gas chromatography (GC) or NMR with chiral shift reagents to monitor ee.
  • X-ray crystallography () validates absolute configuration post-synthesis.

Q. Table 1: Synthetic Strategies for Enantiomeric Control

MethodKey FeatureReference
Chiral Auxiliary(1R)-1-Phenylethylamine for stereoselectivity
Enzymatic ResolutionLipase-mediated kinetic resolution(Hypothetical)
Asymmetric CatalysisTransition-metal catalysts (e.g., Ru)(Hypothetical)

Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

Basic Research Question
Spectroscopy :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR differentiate diastereomers via coupling constants (e.g., JHHJ_{\text{HH}} for cyclohexane chair conformers).
  • IR : Hydroxyl (\sim3200–3500 cm1^{-1}) and ester (\sim1700 cm1^{-1}) functional group validation.

Q. Crystallography :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration ().
  • SHELX Refinement : High-resolution data (Rfactor<0.05R_{\text{factor}} < 0.05) ensures accuracy ().

Methodological Tip : Use WinGX/ORTEP () for anisotropic displacement ellipsoid visualization.

How can researchers resolve contradictions between computational models and experimental data (e.g., X-ray crystallography) in structural analysis?

Advanced Research Question
Case Study : Discrepancies in hydrogen bonding networks or torsional angles between DFT-optimized structures and SC-XRD data.

  • Step 1 : Validate computational parameters (e.g., basis sets, solvent effects).
  • Step 2 : Re-refine XRD data using SHELXL () with hydrogen atom constraints ().
  • Step 3 : Compare root-mean-square deviations (RMSD) for bond lengths/angles (e.g., reports average C–C bond deviation = 0.008 Å).

Example : In , the ketone group deviates 0.570 Å from computational predictions; re-optimization with dispersion corrections resolved the mismatch.

What strategies optimize reaction yield in multi-step syntheses, considering steric hindrance and protecting groups?

Advanced Research Question
Key Approaches :

  • Protecting Groups : Temporarily mask hydroxyl groups (e.g., silyl ethers) to avoid side reactions ().
  • Microwave-Assisted Synthesis : Reduces reaction time for sterically hindered intermediates (e.g., bicyclic systems in ).
  • Catalytic Systems : Use Pd/C or Grubbs catalysts for ring-closing metathesis (hypothetical example).

Q. Table 2: Optimization Parameters

ParameterImpact on YieldReference
TemperatureHigher temps reduce steric barriers
Solvent PolarityPolar aprotic solvents enhance rate
Catalyst Loading5–10 mol% for efficient turnover(Hypothetical)

How do functional group interactions (e.g., ester, hydroxyl) influence the biological activity of this compound?

Advanced Research Question
Mechanistic Insights :

  • Ester Group : Hydrolyzes in vivo to carboxylic acid, enhancing bioavailability ().
  • Hydroxyl Group : Participates in hydrogen bonding with enzyme active sites (e.g., ’s enzyme interaction studies).

Q. Experimental Design :

  • Docking Studies : Simulate binding affinity with target proteins (e.g., cyclooxygenase).
  • SAR Analysis : Modify ester/hydroxyl groups and assay activity (e.g., ’s bioactivity in pyrethroids).

Q. Table 3: Functional Group Contributions

GroupRole in BioactivityExample Study
EsterProdrug activation via hydrolysis
HydroxylHydrogen bonding with catalytic sites

Notes

  • Methodology Emphasis : Answers focus on experimental design, data validation, and optimization rather than definitions.
  • Advanced vs. Basic : Structural analysis (basic) vs. computational-experimental contradiction resolution (advanced).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.